3-Cyclopropylpropargyl diethyl acetal
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-diethoxyprop-1-ynylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-11-10(12-4-2)8-7-9-5-6-9/h9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSJTIAXBXVXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC1CC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclopropylpropargyl Diethyl Acetal and Its Precursors
Development of Convergent and Divergent Synthesis Strategies
Direct Acetalization Approaches to 3-Cyclopropylpropargyl Diethyl Acetal (B89532)
Direct acetalization represents a straightforward method for the synthesis of 3-cyclopropylpropargyl diethyl acetal, typically starting from the corresponding alcohol, 3-cyclopropyl-2-propyn-1-ol. This approach avoids the isolation of the potentially sensitive aldehyde intermediate.
A common and effective method for the direct conversion of alcohols to their corresponding diethyl acetals is through an acid-catalyzed reaction with triethyl orthoformate. wikipedia.orgwikipedia.org In this reaction, the alcohol is treated with an excess of triethyl orthoformate and a catalytic amount of a suitable acid. The orthoformate serves as both a reactant and a dehydrating agent, driving the equilibrium towards the formation of the acetal. tcichemicals.com
The mechanism involves the initial protonation of an ethoxy group of the orthoformate, followed by the elimination of ethanol (B145695) to form a reactive carbocation. The alcohol precursor, in this case, 3-cyclopropyl-2-propyn-1-ol, then acts as a nucleophile, attacking the carbocation. Subsequent proton transfer and elimination of another molecule of ethanol, with the participation of the orthoformate, leads to the formation of the diethyl acetal. youtube.comlibretexts.org
A general representation of this transformation is shown below:
3-Cyclopropyl-2-propyn-1-ol + HC(OC2H5)3 --(Acid Catalyst)--> this compound + HOC2H5 + HCOOC2H5
The efficiency of the acid-catalyzed ethylation can be significantly influenced by the choice of catalyst and reaction conditions. While traditional mineral acids like hydrochloric acid or sulfuric acid can be used, they can sometimes lead to side reactions with sensitive functional groups. youtube.com Therefore, milder acid catalysts are often preferred.
Research into acetal formation has explored a variety of catalyst systems to improve yields and selectivity. These include Lewis acids and solid-supported catalysts. For instance, zinc salts like zinc iodide or zinc nitrate (B79036) have been shown to be effective catalysts for the reaction of alkynes with triethyl orthoformate to produce propargyl aldehyde acetals. wikipedia.org The reaction temperature is a critical parameter, with higher temperatures often required to drive the reaction to completion, although forcing conditions can sometimes lead to lower yields due to decomposition. wikipedia.org
The choice of solvent can also play a role, though in many cases, the reaction is run neat with the orthoformate acting as the solvent. The removal of volatile byproducts, such as ethanol, can also shift the equilibrium towards the desired acetal product. wikipedia.org
Table 1: Comparison of Catalyst Systems for Acetalization Reactions
| Catalyst System | Typical Substrates | Reaction Conditions | Advantages |
| Mineral Acids (e.g., HCl, H2SO4) | Aldehydes, Ketones | Often requires anhydrous conditions | Readily available, inexpensive |
| Lewis Acids (e.g., ZnI2, Zn(NO3)2) | Alkynes, Aldehydes | Elevated temperatures may be required | Can be milder than mineral acids |
| Solid-Supported Acids | Aldehydes, Ketones | Heterogeneous, allows for easier catalyst removal | Recyclable, simplified workup |
Synthesis via Cyclopropylpropiolaldehyde Intermediates
An alternative and often necessary route to this compound involves the initial synthesis of cyclopropylpropiolaldehyde, followed by its conversion to the acetal. This two-step approach is particularly useful when direct acetalization from the alcohol is inefficient or leads to unwanted side products.
The synthesis of cyclopropylpropiolaldehyde typically starts from a suitable precursor, most commonly 3-cyclopropyl-2-propyn-1-ol. The oxidation of this primary propargyl alcohol to the corresponding aldehyde is a key transformation.
Several mild oxidation methods are available to effect this conversion without over-oxidation to the carboxylic acid or degradation of the sensitive ynal product. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride at low temperatures, is a well-established method for this purpose. wikipedia.orgtcichemicals.combyjus.com Another highly effective reagent is the Dess-Martin periodinane (DMP), which offers the advantage of neutral reaction conditions and generally high yields. wikipedia.orgwikipedia.org
The general scheme for the oxidation is as follows:
3-Cyclopropyl-2-propyn-1-ol --(Oxidizing Agent)--> Cyclopropylpropiolaldehyde
Table 2: Common Oxidation Methods for Propargyl Alcohols
| Oxidation Method | Reagents | Typical Conditions | Key Features |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C to rt) | Mild, avoids over-oxidation, produces volatile byproducts. wikipedia.orgtcichemicals.combyjus.com |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, neutral pH | High chemoselectivity, mild conditions, simplified workup. wikipedia.orgwikipedia.org |
Once cyclopropylpropiolaldehyde is obtained, it can be readily converted to this compound through standard acid-catalyzed acetalization procedures. The aldehyde is typically reacted with an excess of ethanol in the presence of an acid catalyst. libretexts.org To drive the equilibrium towards the acetal, a dehydrating agent or a method to remove water, such as a Dean-Stark apparatus, is often employed. libretexts.org
Alternatively, the reaction can be carried out using triethyl orthoformate, which acts as both the source of the ethoxy groups and a water scavenger. tcichemicals.com
The reaction is as follows:
Cyclopropylpropiolaldehyde + 2 C2H5OH --(Acid Catalyst)--> this compound + H2O
The choice of acid catalyst can be critical to avoid degradation of the unsaturated aldehyde. Milder catalysts, such as p-toluenesulfonic acid or Amberlyst resins, are often preferred over strong mineral acids.
Exploration of Novel Bond-Forming Reactions for Backbone Assembly
The core structure of the target molecule relies on the precise assembly of its carbon backbone. Modern bond-forming reactions offer efficient and selective ways to achieve this.
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.org For the synthesis of a substituted alkyne like this compound, the Sonogashira coupling is a particularly relevant and powerful tool. youtube.com
This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. youtube.com To construct the backbone of the target molecule, one could envision a strategy where a cyclopropyl-substituted vinyl halide is coupled with a protected acetylene (B1199291) equivalent, or a cyclopropylacetylene (B33242) is coupled with a halo-precursor of the diethyl acetal.
The general mechanism for these palladium-catalyzed couplings proceeds through a catalytic cycle involving three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., cyclopropyl-vinyl halide), forming a palladium(II) intermediate. nobelprize.orglibretexts.org
Transmetalation: The organic group from the nucleophilic partner (e.g., a copper acetylide) is transferred to the palladium(II) complex. nobelprize.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active palladium(0) catalyst. youtube.com
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
Table 1: Components in Palladium-Catalyzed Cross-Coupling Reactions This table is interactive. You can sort and filter the data.
| Component | Examples | Role in Reaction | Reactivity Trend/Notes |
|---|---|---|---|
| Palladium Precursor | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. libretexts.org | Can be used directly or formed in situ from Pd(II) salts. |
| Ligand | Triphenylphosphine (PPh₃), Xantphos | Stabilizes the palladium center and influences its reactivity and selectivity. | Bulky electron-rich phosphines often improve catalytic activity. |
| Halide Leaving Group (on electrophile) | I, Br, OTf, Cl | The group that is replaced in the oxidative addition step. | Reactivity order: I > Br > OTf >> Cl. libretexts.org |
| Base | Et₃N, piperidine, Cs₂CO₃ | Neutralizes the hydrogen halide formed and aids in the generation of the nucleophilic species. | Amine bases are common in Sonogashira couplings. |
| Co-catalyst (for Sonogashira) | CuI | Facilitates the formation of the copper acetylide intermediate. youtube.com | Essential for the transmetalation step with terminal alkynes. |
The cyclopropane (B1198618) ring is a key structural motif, and its stereochemistry can significantly impact a molecule's properties. Various methods have been developed for the stereoselective synthesis of cyclopropanes. These reactions can be broadly categorized into cycloadditions and insertions into double bonds. For the target molecule, a strategy could involve the cyclopropanation of an alkene precursor that already contains the alkyne and acetal functionalities, or a precursor that can be readily converted to them.
Recent advances have focused on metal-catalyzed reactions that provide high levels of diastereoselectivity and enantioselectivity. researchgate.net For instance, transition-metal catalyzed cycloaddition reactions between alkenes and diazo compounds or other carbene precursors are powerful methods for forming cyclopropane rings. Furthermore, methods for the diastereoselective synthesis of cyclopropyl (B3062369) diboronates have been reported, which offer a pathway to highly substituted cyclopropanes through subsequent functionalization. nih.gov The development of coupling chemistry to deliver highly substituted and stereodefined vinylcyclopropanes also provides a convergent route to these valuable motifs. nih.gov
Table 2: Selected Methods for Stereoselective Cyclopropane Synthesis This table is interactive. You can sort and filter the data.
| Method | Catalyst/Reagent | Description | Stereochemical Control |
|---|---|---|---|
| Simmons-Smith Reaction | Zn-Cu couple, CH₂I₂ | A classic method involving the reaction of an alkene with a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. | Substrate-directed, often syn-addition relative to a directing group like a hydroxyl. |
| Catalytic Asymmetric Cyclopropanation | Rh(II) or Cu(I) complexes with chiral ligands | Catalytic decomposition of diazo compounds in the presence of an alkene to form the cyclopropane ring. | The chiral ligand on the metal catalyst controls the enantioselectivity. |
| [3+2] Cycloaddition | Lewis acids, Photoredox catalysts | Cycloaddition of cyclopropyl ketones with alkynes or alkenes to form polysubstituted cyclopentane (B165970) derivatives, which can be precursors to complex cyclopropyl systems. researchgate.net | Can achieve excellent diastereo- and enantioselectivity with chiral catalysts. |
| Diboronate Rearrangement | Thianthrenium (TT) salts | Construction of cyclopropyl diboronates from gem-bis(boronates), allowing for subsequent stereocontrolled derivatization. nih.gov | Delivers 1,2-disubstituted cyclopropane diboronates with high diastereoselectivity. |
Flow Chemistry and Continuous Processing for Scalable Synthesis
For the scalable and safe production of chemical compounds, flow chemistry offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates or exothermic reactions. nih.gov
The synthesis of this compound involves functionalities—alkynes and acetals—whose formation can be adapted to continuous flow systems. For example, the generation of alkynes from various precursors has been successfully demonstrated in flow reactors, overcoming issues like poor scalability and safety concerns associated with batch methods. rsc.org Similarly, the formation of acetals, which is often an equilibrium-driven process, can be pushed to completion in a flow setup by continuously removing byproducts. acs.org
A hypothetical telescoped flow synthesis for the target molecule could involve several connected reactor coils. In the first stage, an alkyne could be formed via a coupling reaction. The crude reaction stream would then pass directly into a second reactor where it is mixed with an alcohol and an acid catalyst to form the acetal, followed by in-line purification to yield the final product. nih.govacs.org This approach minimizes manual handling, reduces waste, and can significantly increase productivity.
Table 3: Comparison of Batch vs. Flow Chemistry for a Representative Reaction (Friedel-Crafts Acylation of Alkynes) This table is interactive. You can sort and filter the data.
| Parameter | Batch Reaction | Flow Chemistry Approach | Advantage of Flow |
|---|---|---|---|
| Reaction Time | Longer (e.g., hours) acs.org | Shorter (e.g., minutes) rsc.orgacs.org | Increased throughput and efficiency. |
| Product Purity | Often yields mixtures of isomers (E/Z) or byproducts. rsc.org | Can provide higher selectivity and cleaner product profiles. rsc.org | Reduced need for extensive purification. |
| Scalability | Challenging, especially for exothermic or hazardous reactions. | Easily scalable by running the system for longer or using parallel reactors. nih.gov | Safer and more efficient production of larger quantities. |
| Heat Transfer | Inefficient, can lead to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio of reactors. nih.gov | Better reaction control and safety. |
| Reagent Handling | Requires handling large quantities of potentially hazardous materials. | Smaller quantities are handled at any given time, improving safety. nih.gov | Reduced risk associated with hazardous chemistry. |
Chemical Reactivity and Mechanistic Pathways of 3 Cyclopropylpropargyl Diethyl Acetal
Transformations Involving the Diethyl Acetal (B89532) Moiety
The diethyl acetal group in 3-Cyclopropylpropargyl diethyl acetal serves as a masked carbonyl functionality. Its reactivity is characterized by its susceptibility to cleavage under acidic conditions and its stability in neutral to basic media.
Acid-Catalyzed Hydrolysis and Equilibrium Studies
The hydrolysis of acetals, including this compound, is a reversible process catalyzed by acids. youtube.com In the presence of an acid and water, the acetal is converted back to the parent aldehyde or ketone and two equivalents of the corresponding alcohol. ntnu.edu
The mechanism of acid-catalyzed hydrolysis involves several key steps:
Protonation: One of the oxygen atoms of the acetal is protonated by an acid catalyst, typically a strong acid like sulfuric acid or tosylic acid. ntnu.edu This protonation converts the ethoxy group into a good leaving group (ethanol).
Formation of an Oxonium Ion: The protonated ethoxy group departs as ethanol (B145695), and the lone pair of electrons on the adjacent oxygen atom forms a double bond with the carbon, generating a resonance-stabilized oxonium ion.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
Deprotonation to a Hemiacetal: A proton is transferred from the newly added water molecule to a base (such as water or the conjugate base of the acid catalyst), yielding a hemiacetal.
Protonation of the Second Alkoxy Group: The remaining ethoxy group of the hemiacetal is then protonated.
Elimination of the Second Alcohol Molecule: The protonated ethoxy group leaves as a second molecule of ethanol, and the oxygen of the hydroxyl group forms a double bond with the carbon, resulting in a protonated carbonyl group.
Deprotonation to the Carbonyl Compound: Finally, a base removes the proton from the oxygen, regenerating the carbonyl compound (3-cyclopropylpropiolaldehyde) and the acid catalyst.
Equilibrium Studies:
Kinetic studies on the hydrolysis of various acetals and ketals have shown a strong dependence on pH, with the rate of hydrolysis increasing significantly in more acidic conditions. researchgate.netnih.gov The structure of the acetal also plays a crucial role; for instance, the stability of the carbocation intermediate formed during hydrolysis influences the reaction rate.
Transacetalization Reactions for Functional Group Interconversion
Transacetalization is a process where an existing acetal is converted into a different acetal by reacting it with a different alcohol or diol in the presence of an acid catalyst. This reaction is a useful method for changing the protecting group on a carbonyl compound without first deprotecting it to the aldehyde or ketone. For this compound, this could involve reaction with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol (B51772), to form a more stable cyclic acetal. organic-chemistry.org
The mechanism is similar to that of hydrolysis, but instead of water, another alcohol acts as the nucleophile. The equilibrium can be shifted towards the new acetal by using the new alcohol in large excess or by removing the original alcohol (ethanol in this case) from the reaction mixture.
Nucleophilic Addition and Substitution Reactions at the Acetal Carbon
Under neutral or basic conditions, the acetal carbon of this compound is generally unreactive towards nucleophiles. This inertness is a key reason for the use of acetals as protecting groups. total-synthesis.com However, under acidic conditions that promote the formation of the oxonium ion intermediate, the acetal carbon becomes highly electrophilic and susceptible to nucleophilic attack.
While the most common nucleophile in this context is water (leading to hydrolysis) or an alcohol (leading to transacetalization), other nucleophiles can potentially react. However, these reactions are less common and often require specific substrates and conditions.
Role as a Transient Protecting Group in Sequential Synthesis
The diethyl acetal moiety in this compound makes it an effective protecting group for the corresponding aldehyde, 3-cyclopropylpropiolaldehyde. total-synthesis.com Acetals are stable to a wide range of reagents, including bases, organometallic reagents (like Grignard and organolithium reagents), and hydride reducing agents. total-synthesis.com This stability allows for chemical transformations to be carried out on other parts of the molecule, such as the propargyl group, without affecting the masked carbonyl.
For example, if one wanted to perform a reaction on the alkyne functionality of 3-cyclopropylpropiolaldehyde that is incompatible with an aldehyde, the aldehyde could first be protected as the diethyl acetal. After the desired reaction on the alkyne is complete, the acetal can be readily removed by acid-catalyzed hydrolysis to regenerate the aldehyde. This strategy is widely employed in the total synthesis of natural products.
Reactivity of the Propargyl (Alkyne) Functional Group
The propargyl group, containing a carbon-carbon triple bond, is a versatile functional group that can undergo a variety of transformations, particularly those catalyzed by transition metals.
Transition Metal-Catalyzed Alkyne Functionalization
The alkyne in this compound can be activated by various transition metals, including gold, ruthenium, and palladium, to participate in a range of cycloaddition and cross-coupling reactions.
Gold-Catalyzed Reactions:
Gold(I) catalysts are known to activate propargyl acetals. ntnu.edunih.gov This activation can lead to the formation of gold-carbenoid intermediates, which can then undergo cycloaddition reactions. For instance, asymmetric gold(I)-catalyzed [3+2] cycloadditions of propargyl acetals with aldehydes have been reported to produce functionalized 2,5-dihydrofurans in good yields and high enantioselectivities. nih.gov A [3+3] cycloaddition with nitrones has also been demonstrated. nih.govresearchgate.net These reactions proceed through a stepwise migration-fragmentation of the acetal followed by cycloaddition of the in situ generated gold-carbenoid. Gold-catalyzed reactions can also proceed via cyclopropyl (B3062369) gold carbene-like intermediates, leading to a variety of cycloisomerization products. nih.gov
Ruthenium-Catalyzed Reactions:
Ruthenium catalysts can promote the redox isomerization of propargylic alcohols to enals and enones. nih.gov While this compound is not a propargylic alcohol, related ruthenium-catalyzed reactions involving alkynes are well-established. For instance, ruthenium-catalyzed C-H insertion reactions via gem-hydrogenation of 1,3-enynes have been shown to be effective for the synthesis of spirocyclic and bridged ring systems. nih.gov This suggests that the alkyne in this compound could potentially undergo similar ruthenium-catalyzed transformations under appropriate conditions.
Palladium-Catalyzed Reactions:
Electrophilic and Radical Additions to the Alkyne
Addition reactions to the alkyne can proceed through either ionic or radical intermediates, and the adjacent cyclopropyl group can influence the outcome.
Electrophilic Addition : The reaction of an alkyne with an electrophile, such as a hydrogen halide (H-X), proceeds via an electrophilic addition mechanism. libretexts.org The initial protonation of the triple bond forms a highly unstable vinyl cation intermediate. chemistrysteps.com This carbocation is then attacked by the nucleophile (e.g., a halide ion). chemistrysteps.com For terminal alkynes, the addition follows Markovnikov's rule, with the electrophile adding to the terminal carbon to form the more substituted, and thus more stable, carbocation. libretexts.org
Radical Addition : In the presence of a radical initiator, reagents like HBr or thiols can add across the triple bond via a free-radical chain mechanism. wikipedia.org This pathway leads to the anti-Markovnikov product. The reaction is initiated by the formation of a radical which then adds to the terminal carbon of the alkyne, generating a more stable vinyl radical on the internal carbon. wikipedia.org
Cyclopropyl alkynes serve as sensitive mechanistic probes to distinguish between vinyl radical and vinyl cation intermediates. acs.orgnih.gov The fate of the cyclopropyl ring often differs depending on the nature of the intermediate. Cationic conditions can lead to products derived from ring opening toward a stabilizing substituent (like a methoxy group), while radical conditions may result in a different regioselectivity of ring opening. acs.orgnih.gov The rate constants for the ring opening of α-cyclopropylvinyl cations are estimated to be extremely high (10¹⁰–10¹² s⁻¹). nih.gov
Chemistry of the Cyclopropyl Ring
The cyclopropane (B1198618) ring is a three-membered carbocycle with C-C-C bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation results in substantial angle strain and bent "banana" bonds, imparting unique reactivity.
A primary driving force for the reactivity of the cyclopropyl group is the release of its inherent strain energy, which is approximately 27.5 kcal/mol. nih.gov This stored energy makes C-C bond cleavage energetically favorable. nih.gov Ring-opening can be initiated by various stimuli, including heat, light, or chemical reagents, and is particularly facile when a reactive intermediate (cation, anion, or radical) is generated on a carbon adjacent to the ring. acs.orgnih.govnih.gov For example, the formation of a vinyl cation or radical adjacent to the cyclopropyl ring, as discussed in section 3.2.2, can trigger rapid ring-opening rearrangements. acs.orgnih.gov
Transition metals such as palladium, nickel, rhodium, and iron can catalyze the cleavage of C-C bonds in cyclopropyl rings. nih.govnih.gov This process is facilitated by the relief of ring strain upon oxidative addition of a C-C bond to the metal center. illinois.edu While this reaction is most extensively studied for vinylcyclopropanes (VCPs), where the olefin directs the metal catalyst, similar reactivity can be envisioned for cyclopropyl alkynes. nih.gov The metal inserts into one of the proximal cyclopropyl C-C bonds, forming a metallacyclobutane or a related intermediate. This intermediate can then undergo further transformations, such as cycloadditions or rearrangements, providing access to more complex molecular architectures. nih.govillinois.edu
Strain-Release Ring-Opening Reactions
Lewis Acid-Catalyzed Ring Opening with Nucleophiles
While specific studies on this compound are not extensively documented, the reactivity of related donor-acceptor (D-A) cyclopropanes provides a strong basis for predicting its behavior. In D-A cyclopropanes, the ring is substituted with both an electron-donating and an electron-accepting group, which polarizes the cyclopropane bonds and facilitates nucleophilic attack. The propargyl group in this compound can be considered as a potential electron-withdrawing group, particularly when activated by a Lewis acid, thus rendering the cyclopropane susceptible to ring-opening reactions.
Lewis acid catalysis is a common strategy to initiate the ring-opening of activated cyclopropanes. The Lewis acid can coordinate to the oxygen atoms of the diethyl acetal, increasing the electron-withdrawing nature of the propargyl group and further polarizing the cyclopropane ring. This activation enhances the electrophilicity of the cyclopropane, making it more susceptible to attack by nucleophiles.
The proposed mechanism involves the initial activation of the acetal by a Lewis acid (LA), followed by nucleophilic attack on one of the cyclopropyl carbons. This attack leads to the cleavage of a carbon-carbon bond in the three-membered ring and the formation of a stabilized carbocationic intermediate. Subsequent reaction of this intermediate with the nucleophile yields the final ring-opened product.
A variety of nucleophiles can potentially be employed in this reaction, including arenes, indoles, azides, diketones, and alcohols acs.org. The choice of Lewis acid can also be critical in determining the outcome and selectivity of the reaction nih.gov. For instance, with donor-acceptor cyclopropanes, different Lewis acids have been shown to promote either [3+2] cycloaddition or Friedel-Crafts-type addition reactions with 2-naphthols nih.gov.
Table 1: Potential Nucleophiles and Lewis Acids for the Ring Opening of this compound
| Nucleophile Class | Specific Examples | Potential Lewis Acids |
| Arenes | Benzene, Toluene | Bi(OTf)₃, Sc(OTf)₃, Zn(NTf₂)₂ |
| Heterocycles | Indole (B1671886), Furan | Bi(OTf)₃, Sc(OTf)₃, Zn(NTf₂)₂ |
| Azides | Sodium Azide | TiCl₄, BF₃·OEt₂ |
| Carbon Nucleophiles | 1,3-Diketones, Malonates | MgI₂, Sc(OTf)₃ |
| Alcohols | Methanol, Ethanol | BF₃·OEt₂, Ti(OiPr)₄ |
It is important to note that while the acetal group can facilitate Lewis acid activation, it can also be a site of reactivity itself. Careful selection of reaction conditions would be necessary to favor the desired cyclopropane ring-opening pathway.
Rearrangement Reactions and Isomerizations
The propargyl moiety in this compound introduces the possibility of unique rearrangement reactions, particularly under Lewis acid or transition metal catalysis. Gold catalysts, which are soft Lewis acids, have been shown to catalyze the rearrangement of 3-cyclopropyl propargylic carboxylates nih.gov. This process involves a formal beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement followed by cyclopropyl ring opening and cyclization to afford cyclopentenyl derivatives nih.gov.
While the substrate in these studies is a propargylic acetate rather than a diethyl acetal, the underlying principle of alkyne activation by a soft Lewis acid followed by rearrangement and cyclization could be applicable to this compound. The reaction would likely proceed through a gold-stabilized carbocation intermediate, which can then undergo a cascade of bond reorganizations.
A plausible pathway for the rearrangement of this compound could involve the initial coordination of a Lewis acid to the alkyne. This would increase its electrophilicity and trigger a rearrangement cascade involving the cyclopropane ring. The specific outcome of such a rearrangement would depend on the nature of the Lewis acid and the reaction conditions.
Another potential rearrangement is the divinylcyclopropane–cycloheptadiene rearrangement, a well-established thermal or metal-catalyzed process beilstein-journals.org. Although this compound is not a divinylcyclopropane, under certain conditions, it could potentially isomerize to a species that can undergo a similar transformation.
Stereochemical Aspects of Cyclopropane Transformations
The stereochemistry of reactions involving the cyclopropane ring is a critical aspect of its chemistry. The transformation of this compound can proceed with either retention or inversion of configuration at the stereogenic centers of the cyclopropane ring, depending on the reaction mechanism.
In the context of Lewis acid-catalyzed ring-opening reactions, the stereochemical outcome is often dependent on the nature of the intermediate species. If the reaction proceeds through a discrete, freely rotating carbocation, a loss of stereochemical information may occur, leading to a racemic or diastereomeric mixture of products. However, if the nucleophilic attack is concerted with the ring opening, or if the intermediate is a tightly associated ion pair, a high degree of stereoselectivity can be achieved.
For instance, in gold-catalyzed rearrangements of 3-cyclopropyl propargylic acetates, the chirality transfer from the starting material to the product is not always complete nih.gov. This has been attributed to a competing gold-promoted cyclopropyl ring opening/epimerization/ring closure process that can erode the stereochemical integrity of the reaction nih.gov.
The synthesis of enantiopure cyclopropane derivatives is an active area of research, with various methods developed for their stereoselective preparation nih.gov. Should an enantiomerically enriched form of this compound be utilized as a starting material, the stereochemical course of its transformations would be of significant interest. For example, asymmetric catalysis could be employed to achieve enantioselective ring-opening or rearrangement reactions, leading to the formation of chiral products with high optical purity. The stereochemical outcome of such reactions would provide valuable mechanistic insights into the transition states and intermediates involved.
Table 2: Summary of Potential Stereochemical Outcomes in Cyclopropane Transformations
| Reaction Type | Mechanistic Feature | Potential Stereochemical Outcome |
| Lewis Acid-Catalyzed Ring Opening | Concerted S_N2-like attack | Inversion of configuration |
| Lewis Acid-Catalyzed Ring Opening | Formation of a discrete carbocation | Racemization or diastereomerization |
| Gold-Catalyzed Rearrangement | Gold-stabilized nonclassical carbocation | Partial transfer of chirality |
| Asymmetric Catalysis | Chiral catalyst-substrate complex | Enantioselective product formation |
Mechanistic Elucidation of Reactions Involving 3 Cyclopropylpropargyl Diethyl Acetal
Investigation of Rate-Determining Steps and Reaction Orders
Table 1: Hypothetical Experimental Data for Determining Reaction Order
| Experiment | [3-Cyclopropylpropargyl diethyl acetal] (mol/L) | [Reagent B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |
| 3 | 0.1 | 0.2 | 4.8 x 10⁻³ |
Identification and Characterization of Reactive Intermediates
Reactions often proceed through a series of short-lived, high-energy species known as reactive intermediates. In reactions involving a molecule like 3-cyclopropylpropargyl diethyl acetal (B89532), potential intermediates could include carbocations, carbanions, or radical species, depending on the reaction conditions.
The identification and characterization of these transient species are typically achieved through a combination of spectroscopic techniques and trapping experiments. For example, low-temperature NMR or EPR spectroscopy could be employed to directly observe and characterize certain intermediates. Chemical trapping experiments, where a trapping agent is added to the reaction mixture to react specifically with a suspected intermediate to form a stable, isolable product, provide indirect evidence for the intermediate's existence.
Computational Chemistry Approaches to Transition State Analysis
Computational chemistry offers powerful tools for investigating reaction mechanisms at a molecular level. Quantum mechanical calculations can be used to model the potential energy surface of a reaction, allowing for the identification and characterization of transition states—the highest energy points along the reaction coordinate.
By calculating the energies and geometries of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This information helps in understanding the feasibility of a proposed mechanism and can be used to predict reaction rates and selectivities. For this compound, computational studies could explore the energetics of different possible pathways, for instance, those involving rearrangements of the cyclopropyl (B3062369) group or reactions at the propargyl moiety.
Isotope Effect Studies for Mechanistic Pathway Confirmation
Kinetic isotope effect (KIE) studies provide a powerful method for probing the rate-determining step and the nature of bond-breaking and bond-forming events in a transition state. This technique involves replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the effect on the reaction rate.
If a bond to the isotopically labeled atom is broken or formed in the rate-determining step, a significant change in the reaction rate (a primary kinetic isotope effect) is typically observed. The magnitude of the KIE can provide detailed information about the geometry of the transition state. For this compound, isotopic labeling at various positions, such as the cyclopropyl ring or the propargylic position, could be used to elucidate which bonds are undergoing significant changes in the transition state of a given reaction.
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Chemical Synthesis
The inherent reactivity of the cyclopropyl (B3062369) and propargyl moieties, combined with the latent aldehyde functionality of the diethyl acetal (B89532), positions 3-Cyclopropylpropargyl diethyl acetal as a valuable intermediate in the assembly of complex molecular architectures.
Modular Construction of Polycyclic and Heterocyclic Frameworks
The construction of intricate ring systems is a cornerstone of modern organic synthesis. The structural elements of this compound offer multiple avenues for the synthesis of polycyclic and heterocyclic frameworks. The alkyne group can participate in a variety of cyclization reactions. For instance, in the presence of appropriate catalysts, it can undergo intramolecular reactions with the cyclopropane (B1198618) ring or other tethered functionalities.
Although direct studies on this compound are not extensively documented, the reactivity of related cyclopropyl acetylenes is well-established. For example, gold-catalyzed hydration of 2-phenylcyclopropyl acetylene (B1199291) leads exclusively to the corresponding cyclopropyl methyl ketone, demonstrating the stability of the cyclopropane ring under these conditions and the selective transformation of the alkyne. nih.gov In contrast, reactions catalyzed by other metals like Ag(I) or Fe(III) can induce rearrangement products, indicating the formation of vinyl carbocation intermediates. nih.gov This tunable reactivity is crucial for directing the outcome of synthetic pathways.
Furthermore, the propargyl group is a well-known precursor for the synthesis of various heterocyclic systems. The reaction of propargyl alcohols with indole (B1671886) and pyrrole (B145914) derivatives can lead to the formation of complex fused ring systems like cyclopenta[b]naphthalenes. colab.ws The acetal group, upon deprotection to the corresponding aldehyde, opens up another dimension of reactivity, allowing for condensations and cycloadditions to build further heterocyclic rings.
Key Intermediate in Total Synthesis Efforts of Natural Products and Bioactive Analogs
Natural products containing cyclopropane rings are a significant class of bioactive molecules, and their synthesis is a continuous focus of chemical research. rsc.orgmarquette.edu The structural motif of a cyclopropyl group adjacent to an alkyne is found in some natural products and their synthetic precursors. While no total synthesis explicitly listing this compound as a key intermediate is prominently reported, its potential as a building block is evident.
The general strategy in total synthesis often involves the use of multifunctional building blocks that allow for the sequential or convergent assembly of complex targets. The latent aldehyde in this compound can be unveiled at a later stage of a synthetic sequence to introduce additional complexity or to serve as a handle for attaching other fragments of a target molecule. The synthesis of various bioactive molecules, including certain antiviral and psychotropic drugs, utilizes cyclopropylacetylene (B33242) as a key reagent. organic-chemistry.org This underscores the importance of the cyclopropylalkyne fragment in medicinal chemistry.
Diastereoselective and Enantioselective Methodologies
The creation of specific stereoisomers is a critical challenge in organic synthesis, particularly for the development of pharmaceuticals. The presence of a stereocenter at the carbon bearing the acetal group, along with the potential for creating new stereocenters during reactions, makes stereoselective methodologies highly relevant for this compound.
Research on related systems provides insights into the potential for stereocontrol. For example, diastereoselective cyclopropanation of dienes using sulfur ylides can produce vinylcyclopropanes with high regio- and stereocontrol. nih.gov Additionally, diastereoselective Prins-type reactions of cycloalkenylcyclopropanol silyl (B83357) ethers with α,β-unsaturated aldehyde acetals have been shown to proceed with good to excellent diastereoselectivity, affording spirocyclobutanones with three contiguous stereocenters. researchgate.net
Enantioselective synthesis of cyclopropenes, which are structurally related to the cyclopropyl group, is a well-developed field, offering access to valuable chiral building blocks. utdallas.edu Chemoenzymatic methods have also been developed for the synthesis of optically active α-cyclopropyl-pyruvates, showcasing the potential for biocatalysis in creating chiral cyclopropane derivatives. nih.gov These established methodologies for related structures suggest that diastereoselective and enantioselective transformations involving this compound are feasible and would be a valuable area of investigation.
Precursor for Functional Materials Development
The unique electronic and structural properties of the cyclopropyl and acetylenic groups make them attractive components for the design of advanced materials.
Incorporation into Polymer Architectures
The alkyne functionality in this compound serves as a polymerizable group. Polymers containing acetal moieties are of interest as they can be designed to be degradable under specific conditions, such as in an acidic environment. researchgate.net This "degradable-on-demand" property is highly sought after for applications in recyclable materials and drug delivery systems.
The general strategy involves the polymerization of monomers containing both the desired functional groups and a polymerizable unit. While specific polymerization of this compound is not widely reported, the polymerization of other cyclic and acetylenic monomers is common. For instance, the radical polymerization of methyl 2-(bicyclo[3.1.0]hex-1-yl) acrylates proceeds through ring-opening of the cyclopropane ring to yield functional polymers. nih.gov The acetal group can be carried through the polymerization and later hydrolyzed to reveal aldehyde functionalities, which can be used for further modification or cross-linking of the polymer chains.
Synthesis of Advanced Organic Scaffolds and Nanostructures
The rigid and strained nature of the cyclopropane ring, combined with the linear geometry of the alkyne, can be exploited to create well-defined three-dimensional organic scaffolds and nanostructures. The self-assembly of molecules containing these motifs can lead to the formation of ordered structures with interesting electronic and photophysical properties.
While there is no specific literature on the use of this compound for this purpose, the synthesis of nanostructures from related building blocks is an active area of research. The collective synthesis of natural products has demonstrated how complex molecular scaffolds can be built from common intermediates. The principles of molecular self-assembly and controlled synthesis can be applied to molecules like this compound to construct novel organic materials with potential applications in electronics, sensing, and catalysis.
Theoretical and Computational Chemistry of 3 Cyclopropylpropargyl Diethyl Acetal
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are indispensable for elucidating the fundamental electronic properties of a molecule. libretexts.org For 3-cyclopropylpropargyl diethyl acetal (B89532), Density Functional Theory (DFT) would be a suitable method, balancing computational cost with accuracy. nih.govnumberanalytics.commdpi.com A functional such as B3LYP or M06-2X, combined with a basis set like 6-311+G(2df,2p), would likely provide reliable results for geometry optimization and electronic property calculations. nih.gov
The primary focus of these calculations would be to determine the optimized ground-state geometry of the molecule. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest would be the influence of the bulky diethyl acetal group on the orientation of the cyclopropyl (B3062369) and propargyl moieties, and any resulting strain or electronic communication between these groups.
The electronic structure analysis would involve the examination of the frontier molecular orbitals (HOMO and LUMO). The distribution and energies of these orbitals are critical in predicting the molecule's reactivity. For instance, the HOMO would likely be localized on the electron-rich alkyne and cyclopropyl groups, indicating their susceptibility to electrophilic attack. Conversely, the LUMO would highlight regions prone to nucleophilic attack. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and electronic excitability. researchgate.net
Furthermore, Natural Bond Orbital (NBO) analysis could be employed to gain a deeper understanding of the bonding within the molecule. This would involve quantifying the hybridization of the atoms, the nature of the sigma and pi bonds, and any hyperconjugative interactions that might contribute to the molecule's stability. For example, NBO analysis could reveal interactions between the filled orbitals of the cyclopropyl ring and the empty antibonding orbitals of the propargyl group.
A hypothetical table of selected calculated geometric parameters and electronic properties is presented below.
Table 1: Hypothetical Calculated Properties of 3-Cyclopropylpropargyl Diethyl Acetal
| Property | Calculated Value |
| Geometric Parameters | |
| C≡C bond length | 1.21 Å |
| Cyclopropyl C-C bond length (avg.) | 1.50 Å |
| C-O bond length (acetal) | 1.42 Å |
| C-C-C bond angle (propargyl) | 178.5° |
| Electronic Properties | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 1.8 D |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of its conformational landscape and potential reaction pathways over time. numberanalytics.comuncw.edunih.gov For a flexible molecule like this compound, with several rotatable bonds, MD simulations are crucial for identifying the most stable conformers and the energy barriers between them.
An MD simulation would typically be performed using a classical force field (e.g., AMBER, CHARMM, or a general organic force field like GAFF) in a simulated solvent box (e.g., water or a non-polar solvent like hexane) at a given temperature and pressure. The simulation would be run for a sufficient duration (nanoseconds to microseconds) to ensure adequate sampling of the conformational space.
The resulting trajectory would be analyzed to identify the predominant conformers based on dihedral angle distributions. Clustering algorithms can be used to group similar structures and determine their relative populations. From these populations, the relative Gibbs free energies of the conformers can be calculated using the Boltzmann distribution. This analysis would reveal the preferred spatial arrangement of the cyclopropyl, propargyl, and diethyl acetal groups.
Moreover, MD simulations can provide insights into the molecule's reactivity by observing its dynamic behavior. For example, the simulations could reveal transient interactions or specific conformations that might be precursors to certain reactions. By applying constraints or biasing potentials, one could even simulate the initial stages of a reaction, such as the approach of a reactant to the alkyne or cyclopropyl group.
A hypothetical table summarizing the results of a conformational analysis is shown below.
Table 2: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C_cyclopropyl-C-C≡C) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° (gauche) | 0.00 | 65 |
| B | 180° (anti) | 1.20 | 30 |
| C | -60° (gauche) | 0.15 | 5 |
Rational Design of Catalysts and Reagents for Specific Transformations
The propargyl group in this compound is a versatile functional group that can undergo a variety of transformations, such as hydrogenation, hydration, and coupling reactions. acs.orgacs.orgnih.govmdpi.com Computational chemistry can play a vital role in the rational design of catalysts and reagents to achieve specific and selective transformations of this alkyne. ibm.com
For instance, to achieve the selective semi-hydrogenation of the alkyne to the corresponding alkene, one could computationally screen different transition metal catalysts (e.g., palladium, nickel, copper) with various ligands. acs.orgibm.com DFT calculations could be used to model the reaction mechanism, including the adsorption of the alkyne onto the catalyst surface, the addition of hydrogen atoms, and the desorption of the alkene product. By comparing the activation energies for the formation of the cis- and trans-alkenes, as well as the energy barrier for over-hydrogenation to the alkane, one could identify a catalyst system that favors the desired cis-alkene product.
Similarly, for a hydration reaction to form a ketone, computational methods could be used to explore the mechanism of acid- or metal-catalyzed hydration. By calculating the energies of the intermediates and transition states, one could predict the regioselectivity of the reaction (i.e., whether the oxygen atom adds to the internal or terminal carbon of the alkyne).
The cyclopropyl group also presents interesting possibilities for catalytic ring-opening reactions. researchgate.net Computational modeling could be used to investigate the mechanism of these reactions, for example, by studying the interaction of the cyclopropyl group with a Lewis or Brønsted acid catalyst.
A hypothetical table outlining potential catalytic transformations and suitable catalysts is provided below.
Table 3: Hypothetical Catalytic Transformations of this compound
| Transformation | Catalyst/Reagent | Predicted Selectivity |
| Semi-hydrogenation to cis-alkene | Pd/C with a quinoline (B57606) poison (Lindlar's catalyst) | High selectivity for the cis-alkene |
| Hydration to ketone | AuCl₃ or HgSO₄/H₂SO₄ | Markovnikov addition to form the methyl ketone |
| Sonogashira coupling | Pd(PPh₃)₄, CuI, and a base | Coupling at the terminal alkyne position |
| Cyclopropyl ring-opening | Hf(OTf)₄ (a strong Lewis acid) | Ring-opening to form a homoallylic derivative |
Prediction of Spectroscopic Signatures for Product Verification
A crucial aspect of any synthetic endeavor is the characterization of the products. Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for verifying the identity of reaction products. numberanalytics.comuncw.edursc.orggithub.ionih.gov
For this compound and its potential transformation products, one could calculate the nuclear magnetic resonance (NMR) chemical shifts and coupling constants. numberanalytics.comuncw.edursc.orggithub.io This is typically done using DFT methods, often with specialized functionals and basis sets optimized for NMR calculations. github.io The calculated NMR spectra can be compared with experimental data to confirm the structure of the synthesized compounds. This is particularly useful for distinguishing between different isomers that might be formed in a reaction.
In addition to NMR, one can also predict other spectroscopic properties such as infrared (IR) and Raman spectra. The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated spectra can aid in the identification of key functional groups in the molecule.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.
Table 4: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |
| Cyclopropyl Group | ||
| CH | 0.8 | 12.5 |
| CH₂ | 0.5 | 4.2 |
| Propargyl Group | ||
| ≡C-H | 2.1 | 68.0 |
| C≡ | - | 82.1 |
| -CH₂- | 2.4 | 23.5 |
| Diethyl Acetal Group | ||
| -CH- | 4.8 | 101.3 |
| -O-CH₂- | 3.6 | 60.7 |
| -CH₃ | 1.2 | 15.3 |
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Cyclopropylpropargyl diethyl acetal (B89532), a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic arrangement and bonding.
Based on the structure of 3-Cyclopropylpropargyl diethyl acetal, the expected ¹H and ¹³C NMR spectra would show distinct signals corresponding to the cyclopropyl (B3062369), propargyl, and diethyl acetal moieties. The following table outlines the anticipated proton environments and their theoretical characteristics.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Cyclopropyl protons (CH, CH₂) | 0.4 - 1.2 | Complex multiplets | 5H |
| Acetal methine proton (CH) | ~5.3 | Singlet (or narrow triplet) | 1H |
| Diethyl acetal methylene (B1212753) protons (OCH₂) | 3.5 - 3.8 | Quartet | 4H |
| Diethyl acetal methyl protons (CH₃) | 1.1 - 1.3 | Triplet | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Cyclopropyl carbons (CH, CH₂) | 0 - 15 |
| Acetylenic carbons (C≡C) | 70 - 90 |
| Acetal carbon (CH) | 90 - 105 |
| Diethyl acetal methylene carbons (OCH₂) | 55 - 65 |
| Diethyl acetal methyl carbons (CH₃) | 15 - 20 |
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To establish the precise connectivity of atoms, 2D NMR experiments are employed. These techniques reveal correlations between nuclei, allowing for an unambiguous assembly of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl groups. It would also reveal the complex coupling network within the cyclopropyl ring and any long-range coupling between the acetylenic proton and other nearby protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For instance, the acetal methine proton signal would correlate with the acetal carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, and is crucial for identifying quaternary carbons and piecing together different molecular fragments. Key HMBC correlations for this molecule would include:
The acetal methine proton correlating to the acetylenic carbons and the methylene carbons of the diethyl acetal group.
The cyclopropyl protons correlating to the acetylenic carbons.
The methylene protons of the ethyl groups correlating to the acetal carbon and the methyl carbons.
Chiral NMR Shift Reagent Analysis for Enantiomeric Purity
The acetal carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. To determine the enantiomeric purity of a sample, chiral NMR shift reagents, such as complexes of europium or praseodymium, can be used. In the presence of a chiral shift reagent, the enantiomers form diastereomeric complexes that have different NMR spectral properties. This results in the splitting of signals in the ¹H NMR spectrum, where the integration of the separated signals allows for the quantification of the enantiomeric excess (% ee).
Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). This experimental mass would be compared to the calculated mass of the molecular formula C₁₀H₁₆O₂ (168.11503 u), confirming the elemental composition.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation of acetals is well-characterized and typically involves the loss of an alkoxy group to form a stable oxonium ion. Predicted fragmentation pathways for this compound would include:
Loss of an ethoxy radical (•OCH₂CH₃) to form a prominent ion at m/z 123.
Loss of ethanol (B145695) (HOCH₂CH₃) via a McLafferty-type rearrangement.
Cleavage of the bond between the cyclopropyl group and the alkyne.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z (predicted) | Identity of Fragment |
| 168 | Molecular Ion [M]⁺ |
| 123 | [M - OCH₂CH₃]⁺ |
| 95 | [M - OCH₂CH₃ - C₂H₄]⁺ |
| 67 | [Cyclopropyl-C≡C]⁺ |
Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's functional groups. The presence of an authentic infrared spectrum for this compound has been noted by commercial suppliers. fishersci.fi
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected absorptions include:
C-H stretching (sp³): Just below 3000 cm⁻¹, corresponding to the ethyl and cyclopropyl groups.
C-H stretching (cyclopropyl): Often seen at slightly higher wavenumbers than other sp³ C-H bonds, above 3000 cm⁻¹.
C≡C stretching (alkyne): A weak to medium band in the region of 2100-2260 cm⁻¹. The substitution pattern influences the exact position and intensity.
C-O stretching (acetal): Strong bands in the 1050-1150 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. The C≡C triple bond, which may show a weak band in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum, providing confirmatory evidence for this functional group.
Table 4: Predicted Vibrational Spectroscopy Data
| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) |
| C≡C (Alkyne) | IR / Raman | 2100 - 2260 |
| C-O (Acetal) | IR | 1050 - 1150 |
| C-H (sp³) | IR | 2850 - 3000 |
| C-H (cyclopropyl) | IR | ~3050 |
X-ray Crystallography of Derivatives for Absolute Configuration Assignment
While NMR with chiral shift reagents can determine enantiomeric purity, X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule. Since this compound is a liquid at room temperature, it is not suitable for direct single-crystal X-ray analysis.
To overcome this, a crystalline derivative would need to be synthesized. This could be achieved by, for example, reacting the parent aldehyde (obtained by hydrolysis of the acetal) with a chiral derivatizing agent to form a solid, crystalline product like a chiral hydrazone or semicarbazone. Analysis of this derivative by X-ray crystallography would allow for the determination of the three-dimensional arrangement of atoms in the crystal lattice, thereby establishing the absolute stereochemistry (R or S) of the original acetal stereocenter.
Derivative Chemistry and Analogues of 3 Cyclopropylpropargyl Diethyl Acetal
Synthesis and Characterization of Analogous Compounds with Modified Acetal (B89532), Alkyne, or Cyclopropyl (B3062369) Moieties
The synthesis of analogues of 3-cyclopropylpropargyl diethyl acetal typically begins with the preparation of the corresponding aldehyde, 3-cyclopropylprop-2-ynal (B14070545). This key intermediate can be synthesized through various methods, including the oxidation of 3-cyclopropylprop-2-yn-1-ol. Once obtained, the aldehyde serves as a versatile precursor for a range of derivatives.
Modification of the Acetal Moiety: The diethyl acetal in the parent compound can be readily replaced with other acetals by reacting 3-cyclopropylprop-2-ynal with different alcohols or diols under acidic conditions. This allows for the introduction of a variety of alkoxy groups, influencing properties such as solubility and steric hindrance around the reactive propargylic center. For instance, the use of diols like ethylene (B1197577) glycol or 1,3-propanediol (B51772) leads to the formation of cyclic acetals, which can exhibit different stability and reactivity profiles compared to their acyclic counterparts. acs.org The synthesis of these analogues generally proceeds in good yields, and their characterization is achieved through standard spectroscopic techniques such as NMR and mass spectrometry.
Interactive Data Table: Synthesis of Acetal Analogues of 3-Cyclopropylprop-2-ynal
| Entry | Alcohol/Diol | Acetal Product | Typical Catalyst |
| 1 | Ethanol (B145695) | This compound | p-Toluenesulfonic acid |
| 2 | Methanol | 3-Cyclopropylpropargyl dimethyl acetal | Amberlyst-15 |
| 3 | Isopropanol | 3-Cyclopropylpropargyl diisopropyl acetal | Sc(OTf)₃ |
| 4 | Ethylene Glycol | 2-(2-Cyclopropylethynyl)-1,3-dioxolane | BF₃·OEt₂ |
| 5 | 1,3-Propanediol | 2-(2-Cyclopropylethynyl)-1,3-dioxane | Camphorsulfonic acid |
Modification of the Alkyne Moiety: Introducing substituents on the alkyne can be achieved through various synthetic strategies. For example, Sonogashira coupling reactions can be employed to attach aryl or vinyl groups to the terminal alkyne of a protected propargyl alcohol before oxidation and acetalization. Alternatively, starting from a different substituted alkyne and introducing the cyclopropyl group via methods like the Simmons-Smith reaction on an appropriate enyne precursor can yield a variety of alkyne-functionalized analogues.
Structure-Reactivity Relationship Studies
The systematic synthesis of analogues has been instrumental in elucidating the structure-reactivity relationships within this class of compounds. A key area of investigation has been the influence of the different moieties on the stability and reactivity of the propargylic center.
Studies on cobalt-complexed propargyl acetals have shown that the nature of the alkoxy groups on the acetal can influence the stereoselectivity of radical reactions. acs.org For example, bulkier alkoxy groups can exert significant steric hindrance, directing the approach of incoming reagents. acs.org
The cyclopropyl group plays a crucial role in modulating the electronic properties of the adjacent alkyne. Its ability to stabilize adjacent carbocations is a well-documented phenomenon. In the context of 3-cyclopropylpropargyl derivatives, this stabilization can influence the course of addition reactions to the triple bond. Furthermore, the strain inherent in the three-membered ring can be released in certain chemical transformations, providing a driving force for specific reaction pathways.
Research on related cyclopropyl alkynes has demonstrated their utility as mechanistic probes to distinguish between radical and ionic reaction intermediates. nih.gov The substitution pattern on the cyclopropyl ring can dictate the regioselectivity of ring-opening reactions, providing valuable information about the nature of the reactive intermediates formed. nih.gov
Interactive Data Table: Reactivity of Propargyl Acetal Derivatives
| Substrate | Reagent | Product Type | Key Observation |
| Co-complexed propargyl acetal | Tf₂O, Cp₂Co | Dimerized 1,5-alkadiyne | Radical dimerization at the alpha position. acs.org |
| Cyclic propargyl acetal | Tf₂O, Cp₂Co | Branched 1,5-alkadiyne | Ring-opening followed by dimerization. acs.org |
| Phenyl-substituted cyclopropyl alkyne | H₂SO₄ (aq) | Ring-opened product | Cationic conditions lead to specific ring opening. nih.gov |
| Phenyl-substituted cyclopropyl alkyne | (TMS)₃SiH, AIBN | Ring-opened product | Radical conditions lead to different regioselective ring opening. nih.gov |
Investigation of Selective Functionalization Strategies
The unique arrangement of functional groups in this compound and its analogues offers multiple sites for selective chemical modification.
Functionalization of the Alkyne: The terminal alkyne is a versatile handle for a variety of transformations. It can participate in:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient route to triazole-containing derivatives.
Sonogashira Coupling: This reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents.
Mannich Reactions: Reaction with an amine and an aldehyde (often formaldehyde) yields aminomethylated propargyl derivatives.
Metalation and Subsequent Reactions: Deprotonation with a strong base, such as n-butyllithium, generates a nucleophilic acetylide that can react with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides.
Functionalization involving the Acetal: The acetal group is generally stable under neutral and basic conditions, making it an effective protecting group for the aldehyde functionality while other parts of the molecule are being modified. mdpi.comgoogle.comjaydevchemicals.comorgsyn.orgbldpharm.com Deprotection under acidic conditions readily regenerates the aldehyde, which can then undergo a host of further reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations.
Functionalization involving the Cyclopropyl Ring: While the cyclopropyl ring is generally robust, its unique electronic properties can be harnessed for specific transformations. For instance, under certain conditions, particularly those involving the formation of an adjacent carbocation, the ring can undergo rearrangement or ring-opening reactions. These reactions can be highly specific and lead to the formation of more complex molecular architectures.
The strategic combination of these functionalization approaches allows for the synthesis of a diverse library of compounds based on the 3-cyclopropylpropargyl scaffold, enabling further exploration of their chemical and physical properties.
Future Perspectives and Emerging Research Directions
Exploration of Unconventional Reactivity Modes
The juxtaposition of a cyclopropyl (B3062369) group and a propargylic system in 3-Cyclopropylpropargyl diethyl acetal (B89532) opens the door to a wealth of unconventional reactivity patterns. The inherent ring strain of the cyclopropane (B1198618) (approximately 27.5 kcal/mol) makes it a potent trigger for a variety of chemical transformations. colab.ws Researchers are poised to explore its participation in novel cycloaddition reactions. For instance, visible-light-induced [3+2] cycloadditions of aryl cyclopropyl ketones with alkynes have been demonstrated to form five-membered rings efficiently and atom-economically, a reaction pathway that could be adapted for 3-Cyclopropylpropargyl diethyl acetal. acs.org Such reactions, which can proceed without catalysts or additives under mild conditions, are highly sought after in modern organic synthesis. acs.org
Furthermore, the propargyl acetal functionality itself is a precursor to reactive intermediates. Gold(I) catalysis, for example, can induce intramolecular rearrangements of propargyl acetals to form electrophilic gold carbenoid intermediates, which are primed for nucleophilic attack. ntnu.no The presence of the cyclopropyl group could introduce novel reaction pathways following the formation of such intermediates, leading to complex molecular architectures. Additionally, cobalt-complexed propargyl acetals have been shown to undergo radical dimerization reactions, offering a pathway to highly functionalized 1,5-alkadiynes. acs.org The influence of the cyclopropyl substituent on the stereoselectivity and efficiency of these radical processes presents a fertile ground for new investigations.
Development of Greener and More Sustainable Synthetic Processes
The imperative for green chemistry is driving innovation in the synthesis of acetals and their derivatives. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic routes. Traditional acetal synthesis often relies on strong acid catalysts and conditions that can be harsh and generate significant waste. youtube.com Emerging green photochemical protocols, utilizing catalysts like Eosin Y with green LED light, have shown promise for the quantitative synthesis of acetals from a range of aldehydes. ymerdigital.com Adapting such methods for the production of this compound could significantly reduce the environmental impact of its synthesis.
Moreover, the use of heterogeneous catalysts is a key strategy in green chemistry. ymerdigital.com Mesoporous zirconium oxophosphate and natural kaolin (B608303) have been effectively used for the synthesis of cyclic and acyclic acetals, respectively, offering the advantages of being cost-effective, eco-friendly, and scalable. ymerdigital.com Research into solid acid catalysts for the synthesis of this compound could lead to more sustainable and economically viable production methods. The development of catalyst systems that are recyclable and operate under milder conditions will be a primary focus.
Integration with Machine Learning and AI for Reaction Prediction and Optimization
The intersection of synthetic chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize how chemical reactions are discovered and optimized. mdpi.com For a molecule with the complexity of this compound, ML algorithms can be employed to predict its reactivity in various chemical transformations. By training on large datasets of reactions involving cyclopropanes, alkynes, and acetals, ML models can identify optimal reaction conditions, predict product yields, and even suggest novel, previously unconsidered reaction pathways. rsc.org
Bayesian optimization algorithms, for instance, have been successfully used to optimize process parameters in flow chemistry with multiple reaction metrics, leading to improved yields and reduced impurities. rsc.org This approach could be applied to the synthesis and subsequent functionalization of this compound, accelerating the discovery of its most valuable applications. As our understanding of its reactivity grows, this data can be fed back into ML models, creating a powerful feedback loop that drives further innovation. mdpi.com
Application in High-Throughput Experimentation and Automated Synthesis Platforms
High-throughput experimentation (HTE) and automated synthesis platforms are becoming indispensable tools in modern chemical research, enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. The physical and chemical properties of this compound make it a suitable candidate for integration into these automated workflows. For example, solution-phase automated synthesizers have been successfully used to prepare versatile intermediates like Garner's aldehyde, which also contains an acetal protecting group. ntnu.noacs.org
The development of automated synthesis routes for this compound and its derivatives would allow for the rapid generation of a diverse range of molecules for biological screening or materials science applications. This would be particularly valuable for exploring its potential in diversity-oriented synthesis, where the goal is to create structurally diverse and complex molecules from simple building blocks. nih.gov The stability of the diethyl acetal group to many reaction conditions makes it an ideal protecting group in multi-step automated syntheses. youtube.com
Potential for Supramolecular Chemistry and Self-Assembly
The unique structural motifs of this compound suggest intriguing possibilities in the realm of supramolecular chemistry and self-assembly. The cyclopropyl group, for instance, can be used to create well-defined surface structures. Studies have shown that ω-cyclopropylalkanethiols can form self-assembled monolayers (SAMs) on gold surfaces, where the orientation of the cyclopropyl ring can be controlled by the length of the alkane chain. nih.gov This suggests that this compound could be a valuable building block for creating functionalized surfaces with specific chemical and physical properties.
Furthermore, the alkyne group is a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This highly efficient and specific reaction can be used to attach this compound to polymers, biomolecules, or other surfaces, creating complex supramolecular assemblies. mdpi.com The self-assembly of molecules containing both cyclopropane and alkyne functionalities could lead to the formation of novel materials with interesting electronic or optical properties. For example, supramolecular self-assembly has been shown to drive metal-free azide-alkyne cycloaddition reactions with excellent regioselectivity, a principle that could be exploited using derivatives of this compound. springernature.com
Q & A
Q. How are byproducts analyzed in complex synthetic pathways involving this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Identify unexpected adducts (e.g., Michael addition products).
- Computational Modeling : Use DFT calculations to predict reaction pathways and optimize selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
